2-phenyl-N-(pyridin-3-ylmethyl)-2H-tetrazole-5-carboxamide
Description
Properties
IUPAC Name |
2-phenyl-N-(pyridin-3-ylmethyl)tetrazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N6O/c21-14(16-10-11-5-4-8-15-9-11)13-17-19-20(18-13)12-6-2-1-3-7-12/h1-9H,10H2,(H,16,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZILNKPNADNDUQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2N=C(N=N2)C(=O)NCC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-N-(pyridin-3-ylmethyl)-2H-tetrazole-5-carboxamide typically involves the reaction of a substituted aryl or heteryl amine with an alkyl cyanoacetate. This reaction can be carried out under various conditions, including:
Neat Methods: Stirring the reactants without solvent at room temperature or using a steam bath at 70°C for several hours.
Solvent-Based Methods: Utilizing solvents such as ethanol or methanol to facilitate the reaction at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-phenyl-N-(pyridin-3-ylmethyl)-2H-tetrazole-5-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-phenyl-N-(pyridin-3-ylmethyl)-2H-tetrazole-5-carboxamide has several applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as a drug candidate due to its ability to interact with biological targets.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Material Science: The stability of the tetrazole ring makes it useful in the development of new materials with desirable properties.
Mechanism of Action
The mechanism by which 2-phenyl-N-(pyridin-3-ylmethyl)-2H-tetrazole-5-carboxamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Key Findings :
- The pyridin-3-ylmethyl group in the target compound improves solubility (12.5 mg/mL) compared to non-pyridine analogues (5.2 mg/mL) due to enhanced hydrogen-bonding capacity.
- Substitution at the pyridine ring’s 3-position (vs. 2-position) optimizes steric alignment with biological targets, as evidenced by lower R-factors (3.2% vs. 3.8%), indicating higher crystallographic precision .
- Chlorination of the phenyl ring (e.g., 4-chloro derivative) increases LogP (2.1) but reduces aqueous solubility, highlighting a trade-off between lipophilicity and bioavailability.
Methodological Considerations
Structural comparisons rely heavily on crystallographic tools like SHELXL, which enables precise refinement of bond lengths and angles, even for complex heterocycles . For instance, the C-N bond lengths in the tetrazole ring (1.31–1.33 Å) and pyridine ring (1.34 Å) are consistent across analogues, validating the robustness of SHELX-based analyses.
Biological Activity
2-Phenyl-N-(pyridin-3-ylmethyl)-2H-tetrazole-5-carboxamide is a heterocyclic compound that has gained attention for its potential biological activities, particularly in medicinal chemistry. The compound is characterized by a tetrazole ring, which is known for its stability and diverse reactivity. This article delves into the biological activity of this compound, exploring its mechanisms, research findings, and applications.
Chemical Structure and Properties
The compound's structure includes a tetrazole ring , a phenyl group , and a pyridin-3-ylmethyl moiety . Its molecular formula is with a molecular weight of approximately 256.28 g/mol. The presence of the tetrazole ring imparts unique chemical properties that are crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₂N₆O |
| Molecular Weight | 256.28 g/mol |
| Solubility | Soluble in DMSO and ethanol |
| Melting Point | Not specified |
The biological activity of 2-phenyl-N-(pyridin-3-ylmethyl)-2H-tetrazole-5-carboxamide primarily stems from its ability to interact with specific molecular targets, including enzymes and receptors. This interaction can modulate various biological pathways, leading to therapeutic effects.
Anticancer Activity
Recent studies have highlighted the compound's potential anticancer properties. For instance, it has been evaluated for its cytotoxic effects on various cancer cell lines:
- HT-29 (Colorectal Cancer) : IC₅₀ = 6.43 μM
- PC-3 (Prostate Cancer) : IC₅₀ = 9.83 μM
These values indicate significant potency compared to standard chemotherapeutic agents like Doxorubicin (IC₅₀ = 2.24 μM for HT-29) .
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties against several pathogenic bacteria, showing lower minimum inhibitory concentrations than established antibiotics such as ciprofloxacin and tetracycline .
Table 2: Biological Activity Summary
| Activity Type | Target/Organism | IC₅₀ Value (μM) |
|---|---|---|
| Anticancer | HT-29 | 6.43 |
| Anticancer | PC-3 | 9.83 |
| Antimicrobial | Various Pathogens | Lower than ciprofloxacin |
Study on Structure-Activity Relationship (SAR)
A detailed SAR analysis was conducted to determine the influence of different substituents on the biological activity of tetrazole derivatives. The findings suggested that electron-withdrawing groups enhance potency, while electron-donating groups diminish it. This insight is crucial for the design of more effective derivatives .
Toxicity Assessments
Toxicity studies performed on Swiss albino mice indicated that the compound is non-toxic at doses up to 100 mg/kg over a period of 28 days. This safety profile supports further exploration in preclinical and clinical settings .
Q & A
Q. What are the common synthetic routes for preparing 2-phenyl-N-(pyridin-3-ylmethyl)-2H-tetrazole-5-carboxamide, and how can reaction conditions be optimized for yield improvement?
- Methodological Answer: The compound can be synthesized via condensation reactions, such as refluxing precursors like aminopyridine derivatives with ethyl oxalyl chloride in tetrahydrofuran (THF). Optimizing reaction conditions may involve using ionic liquid catalysts (e.g., [TMDPH2]²⁺[SO₄]²⁻), which enhance reaction efficiency and yields in analogous triazole syntheses. Solvent selection (e.g., ethanol/water mixtures) and temperature control are critical for minimizing side products .
Q. Which spectroscopic and analytical techniques are most reliable for confirming the structural integrity and purity of this compound?
- Methodological Answer: Structural confirmation relies on ¹H/¹³C NMR for backbone connectivity, IR spectroscopy for functional group identification (e.g., tetrazole ring vibrations), and mass spectrometry for molecular weight validation. Purity is assessed via HPLC (≥98% purity criteria). Elemental analysis ensures empirical formula accuracy, as demonstrated in related benzimidazole-triazole analogs .
Q. What preliminary biological screening assays are recommended to evaluate the bioactivity of this compound?
- Methodological Answer: Begin with in vitro antimicrobial assays (e.g., broth microdilution for MIC determination) and antioxidant tests (DPPH radical scavenging). Cytotoxicity can be assessed using MTT assays on mammalian cell lines. pH-dependent activity variations should be considered, as seen in tetrazole-thiadiazole derivatives .
Advanced Research Questions
Q. How can computational methods aid in predicting the bioactivity of derivatives, and what docking strategies are recommended?
- Methodological Answer: Molecular docking (e.g., AutoDock Vina) predicts binding affinities to target proteins (e.g., enzymes or receptors). Focus on key residues in active sites and analyze hydrogen bonding/π-π interactions. For example, triazole-thiadiazole analogs showed binding modes validated by crystallographic data, guiding structural modifications for enhanced activity .
Q. What experimental strategies resolve contradictions between in vitro and in vivo activity data for tetrazole-carboxamide derivatives?
- Methodological Answer: Cross-validate assays under standardized pH and temperature conditions. Investigate pharmacokinetics (e.g., bioavailability via LC-MS/MS) and metabolism using hepatic microsomes. Isotopic labeling (e.g., ¹⁴C) tracks compound distribution in vivo. Discrepancies may arise from pH-sensitive antimicrobial mechanisms, as observed in saccharin-tetrazolyl derivatives .
Q. How can reaction path search methods based on quantum chemistry improve synthesis design?
- Methodological Answer: Quantum chemical calculations (e.g., DFT) model reaction mechanisms, identifying transition states and intermediates. The ICReDD framework integrates computational screening with experimental validation, reducing trial-and-error. For example, reaction path searches optimize solvent-catalyst combinations for regioselective cyclization .
Q. What strategies mitigate regioselectivity challenges during tetrazole functionalization?
- Methodological Answer: Use directing groups (e.g., pyridinylmethyl) to control substitution sites. Steric and electronic effects are leveraged by varying substituents on phenyl rings. In triazole-thiazole syntheses, regioselective alkylation was achieved using bulky bases like DBU .
Data Analysis and Optimization
Q. How should researchers analyze conflicting spectral data (e.g., NMR vs. XRD) for structural validation?
- Methodological Answer: Cross-reference NMR chemical shifts with computed spectra (e.g., DFT-based predictions). Single-crystal XRD resolves ambiguities in tautomeric forms or stereochemistry. For example, XRD confirmed the keto-enol equilibrium in pyrazole-carboxamide analogs, reconciling NMR discrepancies .
Q. What statistical approaches are suitable for optimizing multi-step synthetic pathways?
- Methodological Answer: Employ design of experiments (DoE) like factorial design to evaluate solvent, catalyst, and temperature interactions. Response surface methodology (RSM) maximizes yield while minimizing steps. This approach was validated in triazole syntheses, achieving >90% yield with reduced reaction times .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
